Benzohexonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

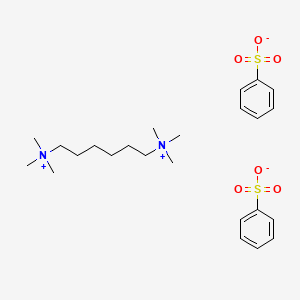

Benzohexonium, also known as this compound, is a useful research compound. Its molecular formula is C24H40N2O6S2 and its molecular weight is 516.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Benzohexonium is characterized by its specific action on nicotinic acetylcholine receptors located in autonomic ganglia. Unlike other cholinergic antagonists, it does not affect muscarinic receptors or nicotinic receptors at the neuromuscular junction. Its primary pharmacological actions include:

- Ganglionic Blockade : Inhibits transmission at autonomic ganglia, leading to decreased sympathetic and parasympathetic activity.

- Hypertension Treatment : Historically investigated for managing hypertension due to its vasodilatory effects through ganglionic blockade.

- Research Tool : Widely used in experimental settings to study autonomic functions and receptor interactions.

Historical Context and Clinical Trials

This compound was initially developed for hypertension treatment but faced discontinuation due to safety concerns. A notable incident involved a clinical trial where a healthy volunteer died during an inhalation study aimed at understanding asthma reflexes, leading to increased scrutiny over its use in humans . Despite these setbacks, it remains valuable in research due to its unique pharmacological properties.

Neuroscience Studies

This compound has been employed in various neuroscience studies to investigate the role of nicotinic receptors in neuronal signaling. Its ability to selectively block ganglionic transmission makes it an effective tool for understanding neurotransmission mechanisms.

Gastrointestinal Research

In gastrointestinal studies, this compound has been used to assess its effects on motility and secretory functions. Research indicates that doses between 0.1-0.2 mg/kg do not significantly stimulate intestinal motor function, while higher doses (0.3-0.4 mg/kg) can alter motility patterns .

Cardiovascular Research

The compound has been utilized to explore cardiovascular responses, particularly in understanding how ganglionic blockade influences heart rate and blood pressure regulation. Its historical use in hypertensive crises illustrates its potential in acute cardiovascular conditions .

Case Study 1: Gastrointestinal Motility

A study examined the effects of this compound on gastrointestinal motility in patients with acute surgical conditions. The application of this compound demonstrated variable effects on intestinal paresis, highlighting its potential utility in postoperative care .

Case Study 2: Charcot-Marie-Tooth Disease

Research comparing this compound with electrophoresis treatment revealed insights into managing symptoms associated with Charcot-Marie-Tooth disease. The findings suggested that while this compound may offer some benefits, further investigation is needed to establish efficacy compared to standard treatments .

Data Tables

| Application Area | Observations | Doses Used | Outcome |

|---|---|---|---|

| Neuroscience | Effects on nicotinic receptor signaling | Variable | Altered neurotransmission |

| Gastrointestinal Motility | Impact on motor function | 0.1-0.4 mg/kg | Variable stimulation noted |

| Cardiovascular Research | Influence on heart rate/blood pressure | Historical doses | Potential for acute management |

| Charcot-Marie-Tooth Disease | Comparison with electrophoresis | Not specified | Need for further investigation |

Propiedades

Número CAS |

971-60-8 |

|---|---|

Fórmula molecular |

C24H40N2O6S2 |

Peso molecular |

516.7 g/mol |

Nombre IUPAC |

benzenesulfonate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2.2C6H6O3S/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*7-10(8,9)6-4-2-1-3-5-6/h7-12H2,1-6H3;2*1-5H,(H,7,8,9)/q+2;;/p-2 |

Clave InChI |

KQHXGIXCFWNHSW-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

SMILES canónico |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Key on ui other cas no. |

971-60-8 |

Sinónimos |

enzohexamethonium benzohexonium hexamethonium bisbenzosulfonate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.